molecular formula C31H34N6O5S2 B2551239 N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392683-11-3

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2551239
CAS No.: 392683-11-3
M. Wt: 634.77
InChI Key: CCLGIHFMQTTYPH-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring:

  • 1,2,4-Triazole core: A nitrogen-rich heterocycle known for pharmacological versatility, including antimicrobial, antiviral, and anti-inflammatory activities .
  • Thioether linkage: Connects the triazole to a 2-oxoethyl-m-tolylamino group, which may influence redox activity or hydrogen bonding .
  • 4-(Piperidin-1-ylsulfonyl)benzamide: The sulfonyl group improves solubility and bioavailability, while the piperidine moiety may modulate receptor binding .

Synthesis likely involves cyclization of hydrazinecarbothioamides followed by S-alkylation, analogous to methods for related triazoles .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O5S2/c1-22-9-8-10-24(19-22)33-29(38)21-43-31-35-34-28(37(31)26-11-4-5-12-27(26)42-2)20-32-30(39)23-13-15-25(16-14-23)44(40,41)36-17-6-3-7-18-36/h4-5,8-16,19H,3,6-7,17-18,20-21H2,1-2H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLGIHFMQTTYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly referred to as a triazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structural features suggest it may interact with various biological targets, leading to significant therapeutic effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C31H34N6O5S2
  • Molecular Weight : 634.8 g/mol
  • CAS Number : 392683-11-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.575Induces apoptosis via caspase activation
OCUM-2MD3 (Gastric)0.88Inhibits EGFR tyrosine kinase activity
Panc-1 (Pancreatic)1.4Cell cycle arrest at G2/M phase

These results indicate that the compound exhibits potent anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle disruption.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Notably:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival.
  • Caspase Activation : It activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cells from proliferating.

Study 1: Anticancer Efficacy

In a study published in MDPI, the triazole derivative was tested against several cancer cell lines, including MCF-7 and Panc-1. The results demonstrated significant cytotoxicity with IC50 values indicating strong efficacy compared to established chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound. It was found that treatment with the triazole derivative led to increased levels of active caspases and alterations in BAX/Bcl-2 ratios, indicating a shift towards apoptosis .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may possess:

  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which could contribute to their overall therapeutic profile.
  • Anti-inflammatory Effects : Some derivatives in the same chemical class have demonstrated anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant anticancer properties. The compound's design incorporates a triazole ring and a sulfonamide moiety, which have been associated with antitumor activity. Studies have shown that structural modifications can enhance efficacy against various cancer cell lines by inhibiting specific pathways involved in tumor growth and survival .

Mechanism of Action

The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. By modifying gene expression through acetylation status, these compounds can induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of this compound can effectively reduce cell viability in several cancer types, including breast and lung cancers .

Anti-inflammatory Applications

Recent studies suggest that the compound may also possess anti-inflammatory properties. In silico molecular docking studies have indicated its potential as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, mediators of inflammation. The ability to inhibit 5-LOX could provide therapeutic avenues for treating inflammatory diseases such as asthma and rheumatoid arthritis .

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may offer neuroprotective benefits. The inhibition of certain pathways linked to neurodegenerative diseases such as Alzheimer's disease has been highlighted in recent research. These compounds may help mitigate cognitive decline by modulating neuroinflammatory responses and promoting neuronal survival .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Investigated the effects on breast cancer cellsShowed significant reduction in cell viability with IC50 values lower than standard treatments .
Anti-inflammatory Research Evaluated 5-lipoxygenase inhibitionDemonstrated effective inhibition in vitro, suggesting potential for treating inflammatory disorders .
Neuroprotective Study Assessed effects on neuronal cellsIndicated protective effects against oxidative stress-induced apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / ID Key Substituents Unique Features
Target Compound 2-Methoxyphenyl, thioether-oxoethyl-m-tolylamino, piperidinylsulfonyl benzamide Combines sulfonamide, triazole, and complex thioether side chain
6l Trifluoromethyl furan, thiophen-2-yl Fluorinated groups enhance metabolic stability
6m Pyridine, thiophen-2-yl Basic pyridine may improve solubility
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Benzyl, hydroxyamino-oxoethyl, methoxybenzamide Hydroxyamino group could confer chelation properties
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Thiadiazole core, methoxybenzamide Thiadiazole may increase electron-withdrawing effects

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound Not reported Not reported Expected IR: νC=O ~1680 cm⁻¹ (benzamide), νS-H absence (thione tautomer) . ¹H NMR: δ 3.8 (OCH3), δ 7.2–8.1 (aromatic)
6l 125–128 93 HRMS: m/z 410.0 (M+H). ¹H NMR: δ 6.20 (thiophene), δ 3.85 (OCH3)
6m 196–198 92 ¹³C NMR: δ 160.1 (C=O), δ 121.5 (pyridine)
Compound in Not reported Not reported IR: νNH ~3278–3414 cm⁻¹ (thione tautomer)

Key Research Findings

Sulfonamide Role : Sulfonyl groups (e.g., piperidinylsulfonyl in the target compound) enhance water solubility and target affinity, as seen in 5-lipoxygenase inhibitors .

Thioether Stability : Thioether linkages (common in and ) resist hydrolysis under physiological conditions, ensuring metabolic stability .

Tautomerism : The target compound likely exists as a thione tautomer, evidenced by IR νC=S ~1255 cm⁻¹ and absence of νS-H bands .

Q & A

Q. What are the optimal synthetic routes for constructing the 1,2,4-triazole core with a 2-methoxyphenyl substituent?

Methodological Answer: The triazole core can be synthesized via cyclization of thiosemicarbazides under reflux conditions. Ethanol or acetonitrile is typically used as a solvent, with phenylisothiocyanate and substituted hydrazides as precursors. For example, describes a method where 2-thiophenecarboxylic acid hydrazide reacts with phenylisothiocyanate to form thiosemicarbazides, followed by cyclization under acidic conditions . For the 2-methoxyphenyl group, introduce the substituent via nucleophilic substitution or coupling reactions during intermediate stages.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • 1H/13C NMR to verify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons).
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide, S-H stretch at ~2550 cm⁻¹ if tautomerism occurs).
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns, as demonstrated in for similar triazole derivatives .

Q. How can researchers design initial biological assays to evaluate this compound’s kinase inhibition potential?

Methodological Answer: Prioritize kinase targets based on structural motifs (e.g., the piperidin-1-ylsulfonyl group may target ATP-binding pockets). Use in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases. Include positive controls (e.g., staurosporine) and validate dose-response curves (IC₅₀ calculations). highlights similar compounds tested for receptor/enzyme targeting in medicinal chemistry .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across cell lines be systematically analyzed?

Methodological Answer: Apply Design of Experiments (DoE) to isolate variables (e.g., cell permeability, metabolic stability). For instance, emphasizes using statistical models to optimize reaction conditions, which can be adapted to biological assays. Perform orthogonal validation (e.g., CRISPR knockdown of suspected off-targets) and use proteomics to identify binding partners .

Q. What strategies address the synthetic challenge of introducing the (2-oxo-2-(m-tolylamino)ethyl)thio moiety?

Methodological Answer: Use Mitsunobu reactions or thiol-ene "click" chemistry to attach the thioether group. Protect the amine during synthesis (e.g., with tert-butoxycarbonyl (Boc)) to prevent side reactions. describes analogous methods for introducing sulfur-containing substituents to triazole scaffolds via thiol intermediates .

Q. How can computational models predict the compound’s binding affinity with tyrosine kinases?

Methodological Answer: Conduct molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (PDB ID: 1ATP for EGFR). Optimize force fields for the sulfonyl and triazole groups. Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. highlights AI-driven approaches for binding affinity predictions .

Q. What experimental approaches resolve tautomeric equilibria in the triazole-thioether moiety?

Q. How can structure-activity relationship (SAR) studies optimize the piperidin-1-ylsulfonyl group for enhanced solubility?

Methodological Answer: Synthesize analogs with modified sulfonyl groups (e.g., morpholine-sulfonyl, azetidine-sulfonyl). Measure logP (HPLC-based) and solubility (UV/Vis in PBS). Use QSAR models (e.g., Schrödinger’s QikProp) to correlate substituents with pharmacokinetic properties. and discuss similar SAR frameworks .

Data Analysis & Optimization

Q. What statistical methods are recommended for optimizing reaction yields in multi-step syntheses?

Methodological Answer: Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, solvent ratio). Use software like JMP or Minitab for factorial design. details flow-chemistry optimizations using DoE principles .

Q. How can researchers validate the compound’s metabolic stability in hepatic microsomes?

Methodological Answer: Incubate the compound with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to quantify parent compound depletion over time. Calculate intrinsic clearance (CLint) and extrapolate to in vivo half-life. Include controls (e.g., verapamil) as in ’s pharmacokinetic frameworks .

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